molecular formula C12H16ClNO2 B1523337 2-(dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride CAS No. 1333955-73-9

2-(dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride

Cat. No. B1523337
M. Wt: 241.71 g/mol
InChI Key: KRDKKIHHZCDTCC-UHFFFAOYSA-N
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Description

This compound contains an indene group, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene. It also contains a carboxylic acid group (-COOH) and a dimethylamino group (-N(CH3)2), both attached to the indene structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the carboxylic acid group can participate in esterification reactions, and the dimethylamino group can act as a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and dimethylamino groups would likely make the compound soluble in polar solvents .

Scientific Research Applications

Chemical Synthesis and Compound Library Generation

2-(Dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride serves as a starting material in various alkylation and ring closure reactions. It's used to generate a structurally diverse library of compounds, reacting with various substances to produce derivatives like pyrazolines, pyridines, benzodiazepines, benzothiazepine, and others (Roman, 2013).

Bioconjugation in Aqueous Media

This compound is involved in the study of amide formation mechanisms in aqueous media, particularly with carbodiimide. It's used in hydrogels containing carboxylic acid to assess reaction products, demonstrating how it reacts with carboxyl groups at specific pH ranges (Nakajima & Ikada, 1995).

Chemical Reactions with Formyl-cycloalkanones and Sulfinsäuren

The compound reacts with formyl-cycloalkanones and sulfinsäuren, resulting in various chemical derivatives. These reactions are significant for understanding the chemical behavior and potential applications in synthetic chemistry (Chandrasekhar et al., 1975).

Esterification and Large-Ring Lactonization

In the field of organic synthesis, this compound is used in esterification methods, particularly for synthesizing large-ring lactones. This illustrates its utility in creating complex organic structures (Inanaga et al., 1979).

Intermolecular Hydrogen Bonding Studies

It's instrumental in studying intermolecular hydrogen bonding, especially in molecular recognition processes. This has implications for understanding chemical interactions at a molecular level (Wash et al., 1997).

Antibiotics and Anti-tumor Substances Synthesis

This compound is used in the synthesis of certain ketocarboxylic acids, which have implications in the development of antibiotics and anti-tumor substances. This showcases its potential in medicinal chemistry (Kinoshita & Umezawa, 1960).

properties

IUPAC Name

2-(dimethylamino)-1,3-dihydroindene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-13(2)12(11(14)15)7-9-5-3-4-6-10(9)8-12;/h3-6H,7-8H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDKKIHHZCDTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CC2=CC=CC=C2C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(dimethylamino)-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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